

Synthesis of 4-Methoxybut-3-enoic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	4-Methoxybut-3-enoicacid	
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Abstract

This technical guide outlines a proposed synthetic pathway for 4-Methoxybut-3-enoic acid, a potentially valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct synthetic routes in the current literature, this document details a robust, two-step approach. The synthesis commences with the preparation of a key intermediate, methyl 4-methoxybut-3-enoate, via a Horner-Wadsworth-Emmons reaction. This is followed by the hydrolysis of the ester to yield the target carboxylic acid. Detailed experimental protocols for each step are provided, along with quantitative data and workflow visualizations to aid in laboratory implementation.

Introduction

4-Methoxybut-3-enoic acid is an unsaturated carboxylic acid containing a methoxy group, which imparts unique electronic and steric properties. Such functionalities are of significant interest in drug design for modulating pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The presence of both a carboxylic acid and a vinyl ether moiety makes it a versatile synthon for a variety of chemical transformations. This guide provides a comprehensive, practical approach to its synthesis, addressing the current gap in available literature.



Proposed Synthetic Pathway

The proposed synthesis is a two-step process, beginning with the formation of methyl 4-methoxybut-3-enoate, followed by its hydrolysis.



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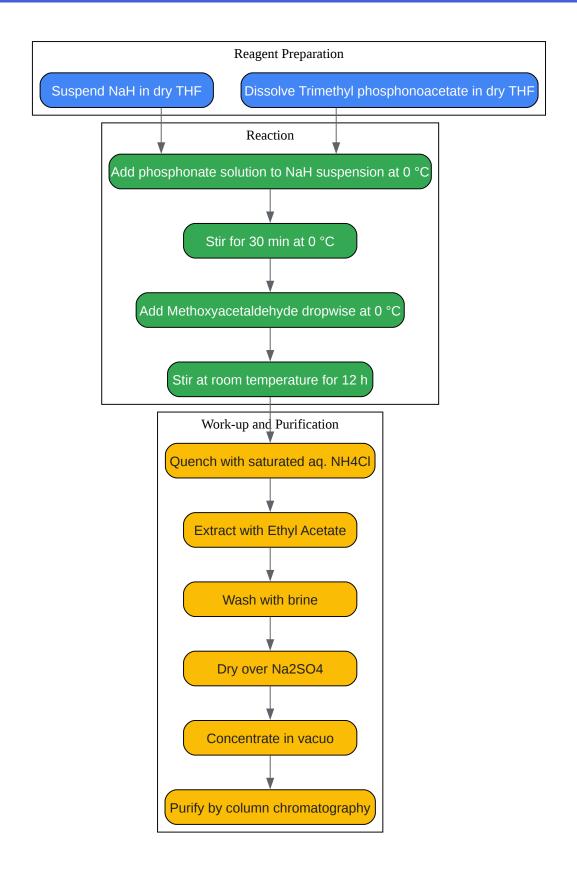
Caption: Proposed two-step synthesis of 4-Methoxybut-3-enoic acid.

Experimental Protocols Step 1: Synthesis of Methyl 4-methoxybut-3-enoate

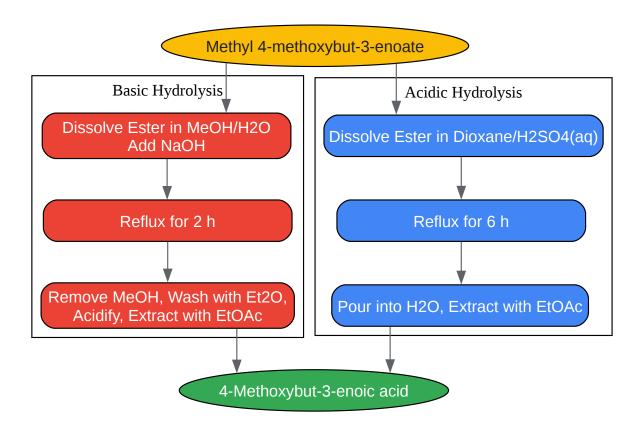
This step employs a Horner-Wadsworth-Emmons reaction to form the carbon-carbon double bond with high stereoselectivity for the (E)-isomer.

3.1.1. Experimental Workflow









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